N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-3-pyrrolidinecarboxamide
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Overview
Description
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-3-pyrrolidinecarboxamide is a benzodioxine.
Scientific Research Applications
Synthesis and Chemical Properties
- A key aspect of research involving this compound involves its synthesis and chemical characterization. For example, Vartanyan et al. (2017) detailed the intramolecular cyclization of related compounds to yield N-substituted 5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3,4-thiadiazol-2-amine derivatives, demonstrating the compound's potential in chemical synthesis (Vartanyan et al., 2017).
Biological Activities
- Compounds with similar structures have been shown to possess significant biological activities. Patel et al. (2015) synthesized heterocyclic compounds with antibacterial and antifungal activities, highlighting the potential of similar compounds in antimicrobial research (Patel et al., 2015).
Anticancer Properties
- The derivatives of such compounds have also been investigated for their anticancer properties. Li et al. (2020) discovered that dehydroabietic acid derivatives, which are structurally related, interact with DNA and show cytotoxicity against cancer cell lines, suggesting potential applications in cancer therapy (Li et al., 2020).
Antimicrobial and Antifungal Agents
- Similar compounds have been studied for their antimicrobial and antifungal properties. Shukla et al. (2008) synthesized thiadiazole derivatives with notable antifungal and antibacterial activities, indicating a potential role in combating microbial infections (Shukla et al., 2008).
Nematocidal Activities
- Liu et al. (2022) synthesized oxadiazole derivatives with a thiadiazole amide moiety, showing good nematocidal activity against Bursaphelenchus xylophilus. This suggests potential applications in agriculture or pest control (Liu et al., 2022).
Pharmaceutical Applications
- Kumar and Panwar (2015) focused on synthesizing bis-heterocyclic derivatives, including thiadiazole moieties, and evaluated them for various pharmacological properties such as antimicrobial, anti-inflammatory, and analgesic activities, underlining the compound's relevance in pharmaceutical research (Kumar & Panwar, 2015).
properties
Product Name |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-3-pyrrolidinecarboxamide |
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Molecular Formula |
C18H18N4O4S |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H18N4O4S/c23-15-7-11(16(24)19-18-21-20-17(27-18)10-1-2-10)9-22(15)12-3-4-13-14(8-12)26-6-5-25-13/h3-4,8,10-11H,1-2,5-7,9H2,(H,19,21,24) |
InChI Key |
SQDCKOMKGRKKFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN=C(S2)NC(=O)C3CC(=O)N(C3)C4=CC5=C(C=C4)OCCO5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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